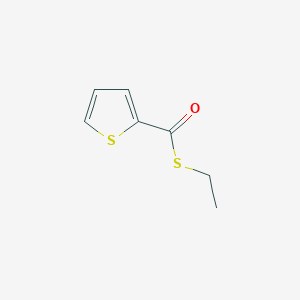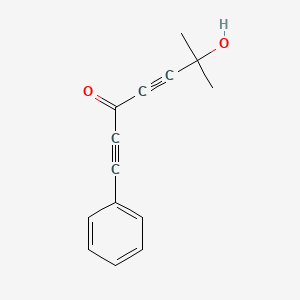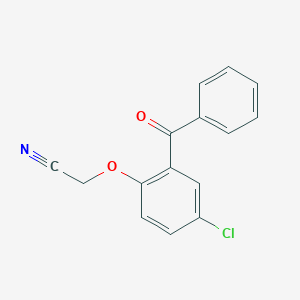
(2-Benzoyl-4-chlorophenoxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Benzoyl-4-chlorophenoxy)acetonitrile is an organic compound with the molecular formula C15H10ClNO It is a derivative of acetonitrile, where the nitrile group is attached to a benzoyl and chlorophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoyl-4-chlorophenoxy)acetonitrile typically involves the reaction of 4-chlorophenol with benzoyl chloride to form 4-chlorobenzophenone. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or acetonitrile itself.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or distillation to ensure the purity of the final product.
化学反应分析
Types of Reactions
(2-Benzoyl-4-chlorophenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenoxy derivatives.
科学研究应用
(2-Benzoyl-4-chlorophenoxy)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2-Benzoyl-4-chlorophenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzoylacetonitrile: Similar in structure but lacks the chlorophenoxy group.
4-Chlorophenylacetonitrile: Contains the chlorophenyl group but lacks the benzoyl moiety.
2-(4-Chlorophenoxy)acetonitrile: Similar but lacks the benzoyl group.
Uniqueness
(2-Benzoyl-4-chlorophenoxy)acetonitrile is unique due to the presence of both the benzoyl and chlorophenoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
58430-11-8 |
|---|---|
分子式 |
C15H10ClNO2 |
分子量 |
271.70 g/mol |
IUPAC 名称 |
2-(2-benzoyl-4-chlorophenoxy)acetonitrile |
InChI |
InChI=1S/C15H10ClNO2/c16-12-6-7-14(19-9-8-17)13(10-12)15(18)11-4-2-1-3-5-11/h1-7,10H,9H2 |
InChI 键 |
HRVJDPQTHZJQBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


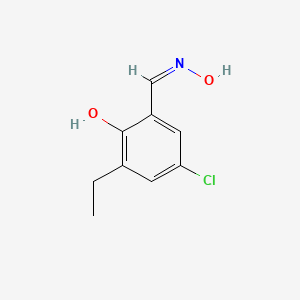
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)
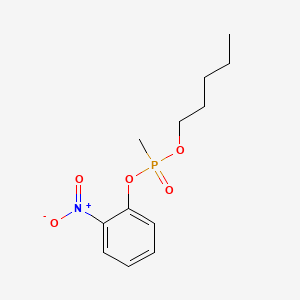
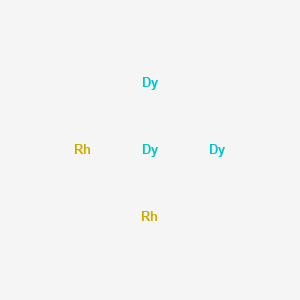
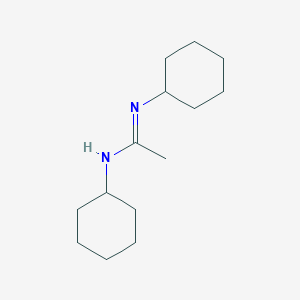
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)

![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)

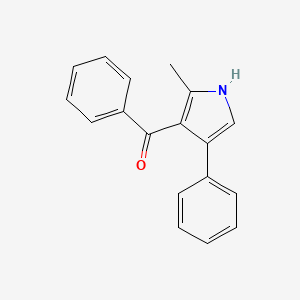
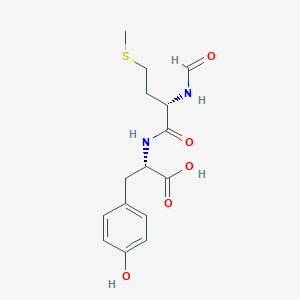
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
